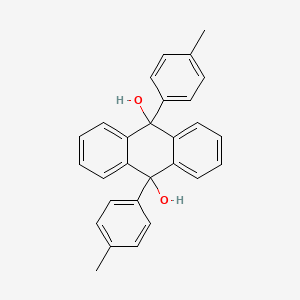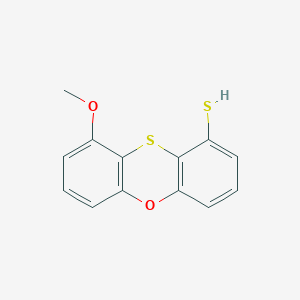![molecular formula C18H14F4Si2 B14301997 (1,2-Phenylene)bis[difluoro(phenyl)silane] CAS No. 125666-54-8](/img/structure/B14301997.png)
(1,2-Phenylene)bis[difluoro(phenyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-Phenylene)bis[difluoro(phenyl)silane] is an organosilicon compound characterized by the presence of two difluorophenyl groups attached to a 1,2-phenylene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Phenylene)bis[difluoro(phenyl)silane] typically involves the reaction of 1,2-dibromobenzene with difluorophenylsilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like toluene or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (1,2-Phenylene)bis[difluoro(phenyl)silane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(1,2-Phenylene)bis[difluoro(phenyl)silane] undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: The silicon centers in the compound can undergo oxidation and reduction reactions, leading to the formation of different silicon-containing species.
Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-silicon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts such as palladium or nickel. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the silicon centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted phenylsilane derivatives, while oxidation reactions can produce silanols or siloxanes.
科学的研究の応用
(1,2-Phenylene)bis[difluoro(phenyl)silane] has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and composites, due to its ability to form strong silicon-carbon bonds.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: The compound is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biological Applications: Research is ongoing to explore its potential use in drug delivery systems and as a component in bioactive materials.
作用機序
The mechanism by which (1,2-Phenylene)bis[difluoro(phenyl)silane] exerts its effects involves the interaction of its silicon centers with various molecular targets. The silicon atoms can form strong bonds with carbon, oxygen, and other elements, enabling the compound to participate in a wide range of chemical reactions. The pathways involved in these reactions often include the formation of reactive intermediates, such as silyl radicals or silyl cations, which then undergo further transformations to yield the desired products.
類似化合物との比較
Similar Compounds
- (1,4-Phenylene)bis[difluoro(phenyl)silane]
- (1,3-Phenylene)bis[difluoro(phenyl)silane]
- (1,2-Phenylene)bis[trimethylsilyl]
Uniqueness
(1,2-Phenylene)bis[difluoro(phenyl)silane] is unique due to the presence of difluorophenyl groups, which impart distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
特性
CAS番号 |
125666-54-8 |
|---|---|
分子式 |
C18H14F4Si2 |
分子量 |
362.5 g/mol |
IUPAC名 |
[2-[difluoro(phenyl)silyl]phenyl]-difluoro-phenylsilane |
InChI |
InChI=1S/C18H14F4Si2/c19-23(20,15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(21,22)16-11-5-2-6-12-16/h1-14H |
InChIキー |
QMHZOKJOAQLQJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2[Si](C3=CC=CC=C3)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


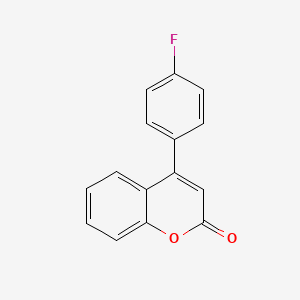
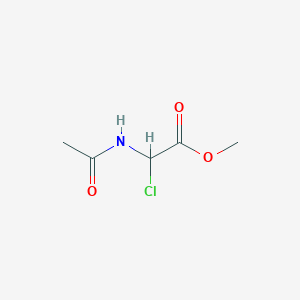
![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
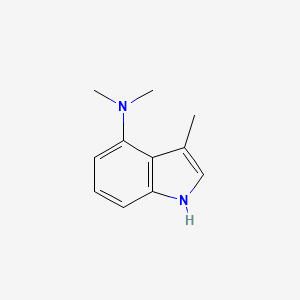
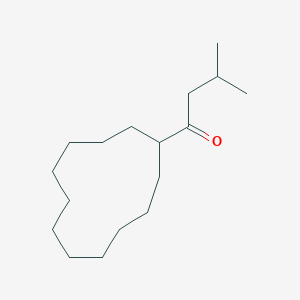
![2-[(But-2-yn-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14301962.png)
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
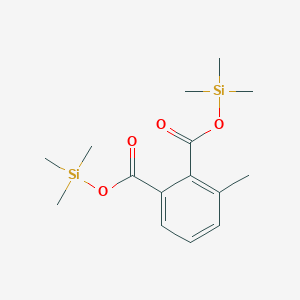
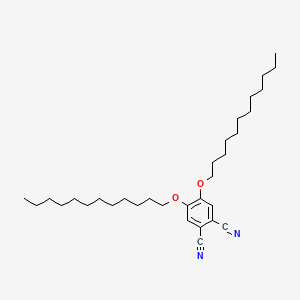
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)
